6-Methoxy-D-tryptophan

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-amino-3-(6-methoxy-1H-indol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O3/c1-17-8-2-3-9-7(4-10(13)12(15)16)6-14-11(9)5-8/h2-3,5-6,10,14H,4,13H2,1H3,(H,15,16)/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASMBUJRMSWTSLE-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)C(=CN2)CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC2=C(C=C1)C(=CN2)C[C@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70726821 | |

| Record name | 6-Methoxy-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

399030-99-0 | |

| Record name | 6-Methoxy-D-tryptophan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70726821 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 6-Methoxy-D-tryptophan

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methoxy-D-tryptophan is a synthetically derived amino acid that belongs to the family of indole-containing compounds. As a derivative of the essential amino acid tryptophan, it presents a unique scaffold for chemical modification and exploration in medicinal chemistry and drug discovery. The introduction of a methoxy group at the 6-position of the indole ring, combined with the D-enantiomeric configuration of the alpha-amino acid, imparts distinct chemical and biological properties compared to its naturally occurring L-tryptophan counterpart. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its structure, spectroscopic profile, reactivity, and analytical characterization. Furthermore, it delves into synthetic strategies, potential degradation pathways, and the prospective biological significance of this intriguing molecule, offering a valuable resource for researchers and professionals in the field.

Molecular Structure and Physicochemical Properties

This compound is characterized by an indole ring system substituted with a methoxy group at the 6-position, and an alanine side chain at the 3-position, with the stereochemistry at the alpha-carbon being in the D-configuration.

Structural Representation

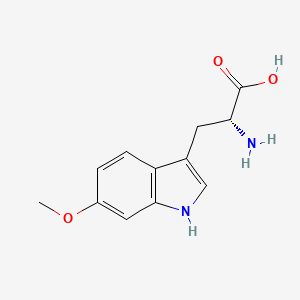

Figure 1: 2D structure of this compound.

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₄N₂O₃ | [1] |

| Molecular Weight | 234.25 g/mol | [2] |

| Appearance | Lyophilized powder | [1][3] |

| CAS Number | 399030-99-0 | [1] |

| Purity | Typically ≥95% | [1][3] |

| Solubility | Soluble in DMSO (~1 mg/ml), PBS (pH 7.2, ~1 mg/ml) | [4] |

| Storage | Store at -20°C upon receipt. Aliquoting is recommended for multiple uses to avoid repeated freeze-thaw cycles. | [1][3] |

| Shelf Life | Generally 6 months at -20°C or -80°C from the date of receipt in lyophilized form. | [3] |

Spectroscopic Properties

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the methoxy group, and the amino acid side chain. The protons on the indole ring will exhibit splitting patterns influenced by the methoxy substituent. The α-proton of the amino acid will appear as a multiplet, coupled to the β-protons of the side chain. The methoxy group will present as a sharp singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the 12 carbon atoms. The chemical shift of the carbon atom attached to the methoxy group (C6) will be significantly affected. The carbonyl carbon of the carboxylic acid will resonate at the downfield end of the spectrum.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry is a common technique for analyzing tryptophan and its derivatives.[5] The protonated molecule [M+H]⁺ would be expected at m/z 235.2. Fragmentation of tryptophan derivatives often involves the loss of ammonia (NH₃) and cleavage of the side chain.[6][7] The presence of the methoxy group may influence the fragmentation pattern.

Infrared (IR) Spectroscopy

The IR spectrum of this compound will exhibit characteristic absorption bands corresponding to its functional groups. Based on the spectrum of D-tryptophan, key absorbances are expected for:[8]

-

N-H stretching of the amine and indole groups.

-

O-H stretching of the carboxylic acid.

-

C=O stretching of the carboxylic acid.

-

C-O stretching of the methoxy group.

-

Aromatic C-H and C=C bending vibrations of the indole ring.

Chemical Reactivity and Stability

The chemical behavior of this compound is largely dictated by the reactivity of the indole nucleus and the functional groups of the amino acid side chain.

Reactivity of the 6-Methoxyindole Ring

The methoxy group at the 6-position is an electron-donating group, which increases the electron density of the indole ring system.[9][10] This has several important consequences:

-

Enhanced Nucleophilicity: The increased electron density makes the indole ring more susceptible to electrophilic substitution reactions.[11]

-

Increased Susceptibility to Oxidation: The electron-rich nature of the 6-methoxyindole moiety makes it more prone to oxidation compared to unsubstituted tryptophan.[12] Oxidative degradation can lead to the formation of various products, including kynurenine derivatives.[13]

Figure 2: General schematic of the oxidative degradation of this compound.

Stability and Degradation

Like tryptophan itself, this compound is susceptible to degradation under certain conditions.[14] Key factors influencing its stability include:

-

Light and UV Radiation: Exposure to light, particularly UV radiation, can induce photo-oxidation and degradation.

-

Oxidizing Agents: Reactive oxygen species (ROS) can readily oxidize the indole ring.

-

Temperature: Elevated temperatures can accelerate degradation processes.[14]

-

pH: The stability can also be pH-dependent.

Careful handling and storage, including protection from light and oxygen, are crucial to maintain the integrity of the compound.

Synthesis and Analysis

The synthesis and purification of enantiomerically pure this compound requires specific synthetic strategies and analytical methods for quality control.

Synthetic Approaches

Several general methods for the synthesis of tryptophan derivatives can be adapted for this compound.[15]

-

Schöllkopf Method: This method involves the alkylation of a chiral bis-lactim ether derived from a dipeptide, followed by hydrolysis to yield the desired amino acid.

-

Enzymatic Synthesis: Enzymes such as tryptophan synthase can be utilized for the synthesis of tryptophan analogs.[16][17] This approach offers high stereoselectivity.

-

Strecker Synthesis: A facile route for the synthesis of indole-substituted (S)-tryptophans using a chiral auxiliary-facilitated Strecker amino acid synthesis has been reported and could potentially be adapted for the D-enantiomer.[18]

Figure 3: A generalized workflow for the synthesis, purification, and analysis of this compound.

Analytical Methods

High-performance liquid chromatography (HPLC) is a key analytical technique for the analysis of this compound.

-

Purity Assessment: Reversed-phase HPLC can be used to determine the chemical purity of the compound.

-

Enantiomeric Purity: Chiral HPLC is essential to confirm the enantiomeric purity and separate the D- and L-isomers. Methods using Cinchona alkaloid-based zwitterionic chiral stationary phases have been shown to be effective for the separation of monosubstituted tryptophan derivatives.[1][19]

The following is a representative, non-validated protocol based on methods for similar compounds. Optimization for this compound would be required.

-

Column: Cinchona alkaloid-based zwitterionic chiral stationary phase.

-

Mobile Phase: A mixture of methanol and water (e.g., 98:2 v/v) containing acidic and basic additives like formic acid and diethylamine.[1]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at an appropriate wavelength (e.g., 280 nm).

-

Temperature: 25°C.

Potential Biological Significance and Applications

While specific biological activities of this compound are not extensively documented, the known activities of related compounds provide a strong rationale for its investigation in drug discovery.

-

Aryl Hydrocarbon Receptor (AhR) Modulation: Methoxyindoles have been identified as modulators of the AhR, a ligand-activated transcription factor involved in regulating immune responses and cellular metabolism.[20]

-

Anti-inflammatory and Anti-cancer Potential: The related compound, 5-methoxy-DL-tryptophan, has demonstrated anti-inflammatory and anti-cancer properties.[21] Given the structural similarity, this compound may exhibit similar or unique activities.

-

Neuroactivity: As a tryptophan derivative, there is potential for interaction with serotonergic or other neurotransmitter systems, although this remains to be explored.

The D-amino acid configuration may confer increased stability against enzymatic degradation compared to the L-isomer, making it an attractive feature for drug design.

Conclusion

This compound is a molecule with a rich chemical landscape defined by the interplay of its methoxy-activated indole ring and the D-amino acid side chain. Its enhanced nucleophilicity and susceptibility to oxidation are key considerations for its handling and synthetic manipulation. While a comprehensive experimental dataset for its physicochemical and biological properties is still emerging, the available information on related compounds provides a solid foundation for its further exploration. The synthetic and analytical methodologies outlined in this guide offer a starting point for researchers to produce and characterize this compound for applications in medicinal chemistry, chemical biology, and drug discovery. The potential for novel biological activity makes this compound a compelling target for future investigation.

References

- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. C. (n.d.).

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).

- Schmitt, M. (2013, January 14). Position matters: High resolution spectroscopy of 6-methoxyindole. AIP Publishing. [Link]

- Sengul, I. F., Bingul, M., Kandemir, H., Kumar, N., & Black, D. S. C. (n.d.).

- Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015, January 7). NIH. [Link]

- Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor. (n.d.). PMC - PubMed Central. [Link]

- Transient mass spectra of protonated Trp. (a) Fragment m/z 188 shows a... (n.d.).

- Chiral HPLC Separ

- Degradation Products of Tryptophan in Cell Culture Media: Contribution to Color and Toxicity. (n.d.). MDPI. [Link]

- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014, October 22). Royal Society of Chemistry. [Link]

- Fmoc-6-methoxy-D-tryptophan. (n.d.). Aralez Bio eStore. [Link]

- This compound. (n.d.). Echo BioSystems. [Link]

- Reactivity and degradation products of tryptophan in solution and proteins. (2020, November 20). PubMed. [Link]

- Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. (2021, April 7). PubMed. [Link]

- Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. (n.d.). Scribd. [Link]

- Nucleophilic Reactivities of Indoles. (2025, August 6).

- Enzymatic Synthesis of Psilocybin. (n.d.). Semantic Scholar. [Link]

- Tryptophan degradation products that are formed via exposure to irradiation and hydroxyl radicals. (n.d.).

- The enzymatic synthesis of L-tryptophan analogues. (1974, June). PubMed. [Link]

- Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. (2020, April 5). PMC - PubMed Central. [Link]

- Fragmentation Study of Tryptophan-Derived Metabolites Induced by Electrospray Ionization Mass Spectrometry for Highly Sensitive Analysis. (n.d.).

- 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0000929). (n.d.).

- Experimental vibrational spectroscopy (FTIR and FT-Raman) of D-tryptophan and its anharmonic theoretical studies using density functional theory. (n.d.).

- This compound. (n.d.). Cusabio. [Link]

- Fmoc-6-methoxy-L-tryptophan. (n.d.). PubChem. [Link]

- D-Tryptophan. (n.d.). PubChem. [Link]

- How to Read and Interpret FTIR Spectroscope of Organic Material. (2019, April 1). Indonesian Journal of Science & Technology. [Link]

- Chiral HPLC Separation and Modeling of Four Stereomers of DL-Leucine-DL-Tryptophan Dipeptide on Amylose Chiral Column. (2025, August 7).

- L-Tryptophan. (n.d.). NIST WebBook. [Link]

- Novel chemical degradation pathways of proteins mediated by tryptophan oxidation: Tryptophan side chain fragmentation. (2025, August 6).

- Collision-Induced Dissociation of Deprotonated Peptides. Relative Abundance of Side-Chain Neutral Losses. (2017, November 15). National Institute of Standards and Technology. [Link]

- Mass spectrometric characterization of peptides containing different oxidized tryptophan residues. (n.d.). PubMed. [Link]

- Application of ATR-FTIR and FT-NIR spectroscopy coupled with chemometrics for species identification and quality prediction of boletes. (n.d.). NIH. [Link]

- Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts. (2023, November 21). eLife. [Link]

- Enantioseparation of D,L-tryptophan with pre-mixed chiral mobile phase by high performance liquid chromatography. (n.d.).

- Electrochemical Chiral Recognizing Tryptophan Enantiomers Based on Chiral Metal-Organic Framework D-MOF. (2025, July 29).

- Synthesis, Cytotoxicity, and Photophysical Investigations of 2-Amino-4,6-diphenylnicotinonitriles: An Experimental and Theoretical Study. (2024, April 16). NIH. [Link]

- Fmoc-7-methoxy-D-tryptophan. (n.d.). Aralez Bio eStore. [Link]

Sources

- 1. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound [echobiosystems.com]

- 3. cusabio.com [cusabio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 9. soc.chim.it [soc.chim.it]

- 10. aperta.ulakbim.gov.tr [aperta.ulakbim.gov.tr]

- 11. researchgate.net [researchgate.net]

- 12. Reactivity and degradation products of tryptophan in solution and proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Characterization of tryptophan oxidation affecting D1 degradation by FtsH in the photosystem II quality control of chloroplasts | eLife [elifesciences.org]

- 14. mdpi.com [mdpi.com]

- 15. soc.chim.it [soc.chim.it]

- 16. The enzymatic synthesis of L-tryptophan analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 18. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 19. phx.phenomenex.com [phx.phenomenex.com]

- 20. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 21. medchemexpress.com [medchemexpress.com]

The Synthesis of 6-Methoxy-D-tryptophan: A Technical Guide for Advancing Drug Discovery

An In-depth Exploration of Key Methodologies for Researchers and Pharmaceutical Scientists

Abstract

6-Methoxy-D-tryptophan, a chiral non-proteinogenic amino acid, represents a critical structural motif in a variety of pharmacologically active compounds and natural products. Its unique electronic and steric properties, conferred by the methoxy group on the indole ring and the D-chiral center, make it a valuable building block in medicinal chemistry for enhancing metabolic stability, modulating receptor binding, and fine-tuning the pharmacokinetic profiles of drug candidates. This technical guide provides a comprehensive overview of the principal synthetic strategies for accessing this compound, designed for researchers, scientists, and professionals in drug development. We will delve into the mechanistic underpinnings, procedural details, and comparative advantages of seminal methods including the Fischer indole synthesis for core scaffold construction, asymmetric approaches like the Schöllkopf chiral auxiliary method, and modern enzymatic strategies.

Introduction: The Significance of this compound in Modern Chemistry

The indole nucleus is a privileged scaffold in a vast array of biologically active molecules.[1] The strategic introduction of substituents onto this ring system, coupled with control over the stereochemistry of the amino acid side chain, allows for the precise manipulation of a molecule's biological activity. This compound is of particular interest due to the influence of the electron-donating methoxy group at the 6-position, which can alter the indole's reactivity and interaction with biological targets. Furthermore, the unnatural D-configuration of the amino acid can impart resistance to enzymatic degradation, a crucial attribute for developing robust therapeutic agents.

This guide will navigate through the key synthetic routes to this valuable compound, offering not just procedural outlines but also the rationale behind the selection of reagents and reaction conditions, thereby providing a robust framework for practical application and further innovation.

Part 1: Classical Approaches to the Indole Core: The Fischer Indole Synthesis

The Fischer indole synthesis, discovered by Emil Fischer in 1883, remains a cornerstone for the construction of the indole ring system.[2][3] This acid-catalyzed reaction involves the cyclization of a phenylhydrazone, formed from a phenylhydrazine and a suitable aldehyde or ketone.[4] For the synthesis of a 6-methoxyindole precursor, the logical starting material is 4-methoxyphenylhydrazine.

Core Mechanism

The reaction proceeds through a series of well-established steps:

-

Hydrazone Formation: Condensation of 4-methoxyphenylhydrazine with an enolizable carbonyl compound.

-

Tautomerization: The hydrazone tautomerizes to its enamine form.

-

[5][5]-Sigmatropic Rearrangement: An acid-catalyzed[5][5]-sigmatropic rearrangement (a Claisen-type rearrangement) occurs.[3]

-

Aromatization and Cyclization: The resulting intermediate undergoes aromatization, followed by cyclization and elimination of ammonia to yield the indole ring.[4]

Caption: General workflow of the Fischer indole synthesis for 6-methoxyindole.

Experimental Protocol: Synthesis of a 6-Methoxyindole Precursor

This protocol outlines the synthesis of a generic 6-methoxyindole from 4-methoxyphenylhydrazine and a ketone.

Materials:

-

4-methoxyphenylhydrazine hydrochloride

-

Methyl ethyl ketone

-

Ethanol

-

Concentrated Sulfuric Acid

-

Sodium Bicarbonate

-

Dichloromethane

-

Anhydrous Sodium Sulfate

Procedure:

-

Hydrazone Formation: In a round-bottom flask, dissolve 4-methoxyphenylhydrazine hydrochloride in ethanol. Add methyl ethyl ketone and stir the mixture at room temperature for 2 hours.

-

Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid. Heat the mixture to reflux for 4 hours.

-

Work-up: Cool the mixture to room temperature and pour it into a beaker of crushed ice. Neutralize the solution with sodium bicarbonate.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 6-methoxy-2,3-dimethylindole.

-

Purification: Purify the crude product by column chromatography on silica gel.

| Parameter | Value | Reference |

| Starting Materials | 4-methoxyphenylhydrazine, Ketone | [2] |

| Catalyst | Brønsted or Lewis Acids (e.g., H₂SO₄, ZnCl₂) | [3] |

| Key Intermediate | Phenylhydrazone | [4] |

| Product | Substituted 6-Methoxyindole | [2] |

Part 2: Asymmetric Synthesis of this compound

Achieving the desired D-configuration at the alpha-carbon is paramount. Asymmetric synthesis offers a direct route to the enantiomerically pure product, bypassing the need for chiral resolution which inherently results in the loss of at least 50% of the material.[6]

The Schöllkopf Chiral Auxiliary Method

The Schöllkopf method is a well-established and reliable technique for the asymmetric synthesis of non-proteinogenic amino acids.[7][8] It utilizes a chiral auxiliary, typically a bislactim ether derived from a chiral amino acid like valine, to direct the stereoselective alkylation of a glycine anion equivalent.[5]

Core Principles:

-

Formation of the Chiral Auxiliary: A bislactim ether is prepared from a chiral amino acid.

-

Deprotonation: The bislactim ether is deprotonated with a strong base (e.g., n-butyllithium) to generate a chiral nucleophilic glycine equivalent.

-

Stereoselective Alkylation: The resulting carbanion reacts with a suitable electrophile, in this case, a 6-methoxy-3-halomethylindole or a similar derivative. The steric bulk of the chiral auxiliary directs the incoming electrophile to one face of the molecule, establishing the desired stereochemistry.

-

Hydrolysis: Mild acidic hydrolysis cleaves the auxiliary, liberating the desired D-amino acid methyl ester.[8]

Caption: Workflow of the Schöllkopf method for this compound synthesis.

Experimental Protocol: Schöllkopf Synthesis

Materials:

-

(R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine (Schöllkopf auxiliary)[8]

-

n-Butyllithium in hexanes

-

6-Methoxy-3-(bromomethyl)indole

-

Anhydrous Tetrahydrofuran (THF)

-

0.1 N Hydrochloric Acid

Procedure:

-

Enolate Formation: Dissolve the Schöllkopf auxiliary in anhydrous THF under an inert atmosphere and cool to -78 °C. Slowly add n-butyllithium and stir for 30 minutes.

-

Alkylation: Add a solution of 6-methoxy-3-(bromomethyl)indole in anhydrous THF to the enolate solution at -78 °C. Allow the reaction to slowly warm to room temperature overnight.

-

Quenching: Quench the reaction with saturated aqueous ammonium chloride.

-

Extraction: Extract the mixture with ethyl acetate, wash the organic layer with brine, dry over sodium sulfate, and concentrate.

-

Hydrolysis: Dissolve the crude product in 0.1 N HCl and stir at room temperature for 4 hours.

-

Purification: Purify the resulting this compound methyl ester by chromatography.

| Parameter | Details | Reference |

| Chiral Auxiliary | (R)-2,5-dihydro-3,6-dimethoxy-2-isopropylpyrazine | [8] |

| Base | n-Butyllithium | [8] |

| Electrophile | 6-Methoxy-3-(bromomethyl)indole | [7] |

| Key Feature | High diastereoselectivity | [8] |

| Product | This compound methyl ester | [7] |

Part 3: Enzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. Tryptophan synthase (TrpS) is an enzyme that catalyzes the final step in the biosynthesis of tryptophan from indole and L-serine.[7] Engineered variants of TrpS can accept substituted indoles as substrates, providing a direct route to modified tryptophan derivatives.[9]

Tryptophan Synthase-Mediated Synthesis

Core Principle:

The β-subunit of tryptophan synthase (TrpB) catalyzes a Pictet-Spengler-type reaction between indole and an aminoacrylate intermediate derived from serine.[7] By supplying 6-methoxyindole to a reaction mixture containing TrpB and serine, the enzyme can directly synthesize 6-methoxy-L-tryptophan. To obtain the D-enantiomer, a coupled enzymatic system can be employed, or a racemase could be used in conjunction with a D-selective enzyme. Alternatively, some L-amino acid oxidases can be used in a deracemization process.[10]

Caption: Enzymatic synthesis of 6-methoxytryptophan and subsequent conversion to the D-enantiomer.

Advantages and Considerations:

-

High Selectivity: Enzymatic reactions are typically highly chemo-, regio-, and stereoselective.

-

Mild Conditions: Reactions are run in aqueous media at or near physiological pH and temperature.

-

Substrate Specificity: The wild-type enzyme produces the L-enantiomer. Accessing the D-enantiomer requires either protein engineering of the synthase or a subsequent enzymatic or chemical resolution step.[9][10]

| Parameter | Details | Reference |

| Biocatalyst | Tryptophan Synthase (or engineered variants) | [7][9] |

| Substrates | 6-Methoxyindole, Serine | [7] |

| Product (Initial) | 6-Methoxy-L-tryptophan | [7] |

| Key Advantage | High selectivity, environmentally benign | [11] |

| Challenge for D-form | Requires subsequent resolution or specialized enzymes | [10] |

Part 4: Chiral Resolution of Racemic 6-Methoxytryptophan

An alternative to asymmetric synthesis is the preparation of a racemic mixture of 6-methoxytryptophan followed by separation of the enantiomers.[6]

Methods for Chiral Resolution

-

Diastereomeric Salt Formation: The racemic amino acid is reacted with a chiral resolving agent (e.g., a chiral acid or base) to form diastereomeric salts. These salts have different physical properties, such as solubility, allowing for their separation by crystallization.[6]

-

Enzymatic Kinetic Resolution: Enzymes such as D-aminoacylase can selectively act on one enantiomer in a racemic mixture. For instance, if racemic N-acetyl-6-methoxytryptophan is used as a substrate, a D-aminoacylase would selectively hydrolyze the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted L-enantiomer.[12][13]

-

Chiral Chromatography: The enantiomers can be separated using high-performance liquid chromatography (HPLC) with a chiral stationary phase.[12][13] This method is often used for analytical purposes but can be scaled for preparative separations.

Conclusion

The synthesis of this compound is a critical endeavor for the advancement of medicinal chemistry and drug development. This guide has detailed the primary synthetic strategies, from the foundational Fischer indole synthesis for constructing the core heterocycle to sophisticated asymmetric and enzymatic methods for controlling stereochemistry. The Schöllkopf method provides a robust and reliable route for asymmetric synthesis, while enzymatic approaches represent a promising avenue for sustainable and highly selective production. The choice of synthetic route will ultimately depend on factors such as scale, cost, available expertise, and the desired level of enantiomeric purity. By understanding the principles and practicalities of these diverse methodologies, researchers are well-equipped to access this valuable building block and unlock its potential in the design of next-generation therapeutics.

References

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.).

- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC. (2014, January 6). NIH.

- Efficient asymmetric synthesis of important tryptophan analogs for biological research via the Schöllkopf chiral auxiliary. (n.d.). ElectronicsAndBooks.

- Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties. (2014, January 6).

- Zou, Y., Takeda, R., Han, J., Konno, H., Moriwaki, H., Abe, H., Izawa, K., & Soloshonok, V. A. (n.d.). Asymmetric Synthesis of N-Fmoc-(S)-7-aza-tryptophan via Alkylation of Chiral Nucleophilic Glycine Equivalent. ADDI.

- Fischer indole synthesis for 6-methoxyindole precursors. (n.d.). Benchchem.

- Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. (2015, January 7). NIH.

- Fischer Indole Synthesis. (n.d.). Alfa Chemistry.

- Fischer indole synthesis. (n.d.). Wikipedia.

- Fukushima, T., Sugiura, A., Furuta, I., Iwasa, S., Iizuka, H., Ichiba, H., Onozato, M., Hikawa, H., & Yokoyama, Y. (2015). Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan. International Journal of Tryptophan Research, 8, 1–5.

- Carlier, P. R., Lam, P. C.-H., & Wong, D. M. (2002). Catalytic asymmetric synthesis of protected tryptophan regioisomers. The Journal of Organic Chemistry, 67(17), 6256–6259.

- Chiral resolution. (n.d.). Wikipedia.

- Fischer indole synthesis – Knowledge and References. (n.d.). Taylor & Francis.

- N-Fmoc-6-Methoxy-D-tryptophan 95%. (n.d.). AChemBlock.

- A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. (2014, October 22).

- One-Pot Synthesis of d-Halotryptophans by Dynamic Stereoinversion Using a Specific l-Amino Acid Oxidase. (2018, December 21).

- Optical resolution of racemic tryptophan through non-chiral membranes by ultrafiltration using chiral selector in solution. (n.d.).

- Enantioseparation of DL-tryptophan by spiral tube assembly counter-current chromatography and evaluation of mass transfer r

- Fricke, J., Blei, F., & Hoffmeister, D. (2017). Enzymatic Synthesis of Psilocybin.

- Fmoc-6-methoxy-D-tryptophan. (n.d.). Aralez Bio eStore.

- Catalytic Asymmetric Cycloaddition of Olefins with In Situ Generated N-Boc-Formaldimine. (2024, November 18).

- The enzymatic synthesis of L-tryptophan analogues. (1974). Analytical Biochemistry, 59(2), 436–440.

- Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli. (2020, April 5). PMC - PubMed Central.

- Catalytic asymmetric synthesis of the central tryptophan residue of celogentin C. (2003). Organic Letters, 5(21), 3823–3826.

- Catalytic Asymmetric Synthesis of Protected Tryptophan Regioisomers. (n.d.).

- Synthesis of Modified Tryptophan Derivatives. (n.d.).

- Convenient synthesis of 7 ′ and 6 ′-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. (n.d.).

- Synthesis of (s)-6-hydroxytryptophan and derivatives thereof. (n.d.).

Sources

- 1. taylorandfrancis.com [taylorandfrancis.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. electronicsandbooks.com [electronicsandbooks.com]

- 6. Chiral resolution - Wikipedia [en.wikipedia.org]

- 7. soc.chim.it [soc.chim.it]

- 8. Efficient Asymmetric Synthesis of Tryptophan Analogues Having Useful Photophysical Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Engineering Improves Enzymatic Synthesis of L-Tryptophan by Tryptophan Synthase from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Enzymatic Synthesis of Psilocybin. | Semantic Scholar [semanticscholar.org]

- 12. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enantiomeric Separation of Monosubstituted Tryptophan Derivatives and Metabolites by HPLC with a Cinchona Alkaloid-Based Zwitterionic Chiral Stationary Phase and Its Application to the Evaluation of the Optical Purity of Synthesized 6-Chloro-l-Tryptophan - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: Beyond the Canonical—Exploring the Therapeutic Frontier of D-Amino Acids

An In-Depth Technical Guide to the Biological Activity of Methoxylated D-Tryptophan Derivatives

For decades, the central dogma of biochemistry largely relegated D-amino acids to the peripheries of biological relevance, viewing them as enantiomeric curiosities primarily found in bacterial cell walls and certain natural products. However, this perspective has undergone a significant paradigm shift. It is now understood that D-amino acids, including D-Tryptophan (D-Trp), are present in mammals and possess unique physiological and pharmacological properties distinct from their L-counterparts.[1] The incorporation of D-amino acids into peptides, for instance, is a well-established strategy to enhance stability against enzymatic degradation, thereby prolonging biological activity.[2]

This guide focuses on a particularly compelling subclass: methoxylated D-Tryptophan derivatives . The strategic addition of a methoxy (-OCH₃) group to the indole ring of D-Tryptophan can profoundly alter the molecule's electronic properties, lipophilicity, and steric profile. These modifications, in turn, unlock a diverse spectrum of biological activities, positioning these compounds as promising candidates for drug development in oncology, immunology, and cardiovascular medicine. As Senior Application Scientists, our goal is not merely to present data, but to provide a cohesive understanding of the underlying mechanisms, the rationale behind experimental design, and the practical methodologies required to explore this exciting chemical space.

Section 1: The Molecular Landscape and Synthesis Rationale

The therapeutic potential of a tryptophan derivative is intrinsically linked to the substitution pattern on its indole ring. Methoxylation, typically at the C5 or C7 position, is of primary interest due to its influence on the indole's electron density and hydrogen-bonding capabilities.

-

5-Methoxy-D-Tryptophan (5-MTP): This is the most extensively studied derivative. The methoxy group at the 5-position is bioisosteric to the hydroxyl group in serotonin, suggesting potential interactions with related biological pathways.[3] Endogenously, 5-MTP has been identified as a novel metabolite with potent anti-inflammatory and anticancer properties.[4][5]

-

7-Methoxy-D-Tryptophan: While less studied than 5-MTP, derivatives at the C7 position are synthetically accessible and represent an important area for structure-activity relationship (SAR) studies.[6] Functionalization at this position can influence how the molecule docks into enzymatic active sites.

-

Other Derivatives: Di- and tri-substituted derivatives, including those with additional bromo- or cyano- groups, have been synthesized to explore novel activities, such as in the context of bone diseases.[7][8]

Rationale for Synthetic Strategies

Synthesizing enantiomerically pure methoxylated D-tryptophan derivatives is a non-trivial challenge. The choice of synthetic route is governed by the desired substitution pattern, scalability, and stereochemical control.

Causality in Synthesis Choice: The primary challenge is to control the stereochemistry at the α-carbon to yield the desired D-enantiomer.

-

Enzymatic Resolution: This is a highly effective method for achieving high enantiomeric purity. The process often starts with a racemic mixture of N-acetyl-DL-tryptophan derivatives. An enzyme, such as D-aminoacylase, can selectively hydrolyze the N-acetyl group from the D-enantiomer, allowing for its separation from the unreacted N-acetyl-L-enantiomer.[9] This method is favored for its specificity and mild reaction conditions.

-

Asymmetric Synthesis: Chiral auxiliaries, such as (S)-methylbenzylamine, can be employed in strategies like the Strecker amino acid synthesis to guide the formation of the desired stereocenter.[10] This approach offers excellent control but may require more complex multi-step procedures.

-

Late-Stage Functionalization: Modern methods involving transition metal-catalyzed C-H activation are emerging, allowing for direct functionalization of the indole ring on a pre-existing D-tryptophan scaffold.[6][11] This is particularly powerful for creating a library of derivatives from a common intermediate.

Below is a generalized workflow for the synthesis of a methoxylated D-tryptophan derivative via enzymatic resolution.

Caption: Inhibition of Inflammatory Signaling by 5-Methoxy-D-Tryptophan.

Anticancer Properties

The same mechanisms that confer anti-inflammatory properties also contribute to the anticancer potential of these derivatives. COX-2 is not only involved in inflammation but is also frequently overexpressed in various cancers, where it promotes proliferation, angiogenesis, and metastasis.

Mechanism of Action: By inhibiting COX-2, 5-MTP can directly suppress tumor growth and metastasis. [4]It has been shown to block cancer cell migration and invasion in vitro and inhibit tumor progression in xenograft models. [5]Interestingly, many cancer cells are deficient in the endogenous production of 5-MTP, which may contribute to their reliance on the COX-2 pathway. [5]This suggests that supplying exogenous 5-MTP could serve as a targeted therapeutic strategy. D-tryptophan derivatives are also being investigated as precursors for inhibitors of Indoleamine 2,3-dioxygenase (IDO), an enzyme that plays a crucial role in tumor immune evasion. [1]

Cardiovascular and Metabolic Roles

Recent studies have expanded the biological profile of methoxylated tryptophan derivatives to include cardiovascular protection. 5-MTP has been shown to ameliorate intimal hyperplasia, the thickening of the inner layer of a blood vessel that is a common cause of restenosis after procedures like angioplasty. [12]It appears to achieve this through opposing effects on vascular endothelial and smooth muscle cells. [12]Furthermore, 5-MTP has been found to protect against atherosclerotic calcification. [13]Some tryptophan derivatives also show potential in treating bone diseases like osteoporosis. [7]

Section 3: Key Experimental Protocols for Activity Assessment

To ensure scientific integrity, protocols must be designed as self-validating systems. This means including appropriate positive and negative controls and employing orthogonal assays to confirm findings.

Protocol: In Vitro Anti-inflammatory Assay

This protocol details the assessment of a derivative's ability to suppress cytokine production in LPS-stimulated macrophages.

Principle: Macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) are treated with the test derivative before being challenged with LPS, a potent inflammatory stimulus. The suppression of inflammatory markers (e.g., IL-6, TNF-α) in the cell supernatant is quantified via ELISA.

Step-by-Step Methodology:

-

Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well. Allow cells to adhere overnight in a 37°C, 5% CO₂ incubator.

-

Rationale: An overnight incubation allows cells to recover from passaging and form a uniform monolayer.

-

-

Pre-treatment: Remove the old media. Add fresh media containing the methoxylated D-Trp derivative at various concentrations (e.g., 1 µM to 100 µM). Include a "vehicle control" well (e.g., DMSO or PBS). Incubate for 2 hours.

-

Rationale: Pre-treatment allows the compound to be absorbed by the cells and engage its molecular target(s) prior to the inflammatory challenge.

-

-

Stimulation: Add LPS to all wells (except the "unstimulated" negative control) to a final concentration of 100 ng/mL.

-

Self-Validation: A "vehicle + LPS" well serves as the positive control for inflammation, while the "unstimulated" well provides the baseline cytokine level.

-

-

Incubation: Incubate the plate for 18-24 hours at 37°C, 5% CO₂.

-

Supernatant Collection: Centrifuge the plate at 300 x g for 5 minutes to pellet any detached cells. Carefully collect the supernatant for analysis.

-

Quantification (ELISA): Quantify the concentration of IL-6 (or another cytokine) in the supernatant using a commercially available ELISA kit, following the manufacturer's instructions precisely.

-

Data Analysis: Calculate the percentage inhibition of cytokine release for each concentration of the test derivative compared to the LPS-only positive control. Determine the IC₅₀ value.

-

(Optional) Orthogonal Assay: Perform a cell viability assay (e.g., MTT or CellTiter-Glo) on a parallel plate to ensure the observed cytokine reduction is not due to cytotoxicity.

Protocol: Cancer Cell Migration (Wound Healing) Assay

This protocol assesses the effect of a derivative on the migratory capacity of cancer cells.

Principle: A confluent monolayer of cancer cells (e.g., MDA-MB-231 for breast cancer) is mechanically "wounded." The ability of the cells to migrate and close the wound is monitored over time in the presence and absence of the test compound.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 24-well plate to create a fully confluent monolayer.

-

Wound Creation: Using a sterile p200 pipette tip, make a straight scratch across the center of the monolayer.

-

Rationale: This creates a consistent, cell-free gap for migration analysis.

-

-

Washing & Treatment: Gently wash the wells with PBS to remove dislodged cells. Add fresh media containing the test derivative at the desired concentration. Include a vehicle control.

-

Imaging (Time 0): Immediately acquire images of the wounds using an inverted microscope with a camera. Mark the position for consistent imaging later.

-

Incubation: Incubate the plate at 37°C, 5% CO₂.

-

Imaging (Time X): Acquire images of the same wound fields at regular intervals (e.g., 12, 24, 48 hours).

-

Data Analysis: Using image analysis software (like ImageJ), measure the area of the wound at each time point. Calculate the percentage of wound closure relative to the initial area. Compare the closure rate between treated and control wells.

Section 4: Data Presentation and Interpretation

Quantitative data from screening various derivatives should be summarized for clear comparison.

Table 1: Comparative Biological Activity of Methoxylated Tryptophan Derivatives

| Derivative | Methoxy Position | Key Biological Activity | Effective Concentration (IC₅₀/EC₅₀) | Reference(s) |

| 5-Methoxy-DL-tryptophan | 5 | Inhibition of LPS-induced IL-6 release in VSMCs | ~100 µM | [13] |

| 5-Methoxytryptophan (5-MTP) | 5 | Inhibition of cancer cell COX-2 expression | Concentration-dependent | [4] |

| 5-Methoxytryptophan (5-MTP) | 5 | Amelioration of intimal hyperplasia | 23.5 mg/kg (in vivo, mouse) | [13][12] |

| (S)-(+)-N-acetyl-2,4,6-tribromo-5-methoxytryptophan methyl ester | 5 | Increased bone formation (osteoblast activity) | Not specified (in vitro/in vivo) | [7] |

| Argyrin A analogue | 5 | Antibacterial activity | Tolerated substitution | [10] |

Interpretation: The data in Table 1 clearly highlights 5-MTP as a lead compound with multifaceted activity. The effective concentration in the micromolar range for in vitro assays is typical for lead compounds. The successful substitution of a 5-methoxy group in an Argyrin A analogue without losing antibacterial activity suggests this position is tolerant to modification for SAR studies. [10]

Conclusion and Future Directions

Methoxylated D-tryptophan derivatives, particularly 5-MTP, represent a validated and highly promising class of bioactive molecules. Their ability to potently suppress key inflammatory and oncogenic pathways like COX-2 provides a strong mechanistic foundation for their therapeutic potential. The field-proven insights demonstrate that these compounds are not merely laboratory tools but are endogenous metabolites with physiological relevance.

Future research should focus on:

-

Comprehensive SAR Studies: Synthesizing and screening a wider array of derivatives (e.g., 4-, 6-, and 7-methoxy isomers) to delineate the precise structural requirements for optimal activity and selectivity.

-

Target Deconvolution: Moving beyond phenotypic assays to identify the direct protein targets and off-targets of these compounds.

-

Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead candidates to assess their drug-like potential.

-

In Vivo Efficacy: Expanding pre-clinical testing in more advanced animal models of cancer, inflammatory bowel disease, and atherosclerosis.

The continued exploration of these unique D-amino acid derivatives holds immense potential for the development of next-generation therapeutics that are both potent and rooted in natural biological pathways.

References

- Wu, K. K. (n.d.). 5-methoxytryptophan (5-MTP) is a new class of tryptophan metabolites with anti-cancer and antisepsis actions. Longdom Publishing.

- Perry, D. A., & Capon, R. J. (2014). A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues. Organic & Biomolecular Chemistry, 12(45), 9138–9145.

- Brigida, A. L., et al. (2016). Tryptophan Biochemistry: Structural, Nutritional, Metabolic, and Medical Aspects in Humans. BioMed Research International, 2016, 8952520.

- Lee, G. L., et al. (2020). Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells. Aging, 12(1), 587–605.

- CD Biosynsis. (n.d.). Tryptophan Derivatives.

- Junk, L., Ullrich, A., & Kazmaier, U. (n.d.). SYNTHESIS OF MODIFIED TRYPTOPHAN DERIVATIVES.

- Li, S., et al. (2024). Biological function of d-tryptophan: a bibliometric analysis and review. Frontiers in Pharmacology, 15, 1340158.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of D-Tryptophan Methyl Ester Hydrochloride in Pharmaceutical Synthesis.

- Suzuki, N., et al. (2015). Novel Tryptophan Derivatives as Potentially Effective Therapeutic Drugs to Treat Bone Diseases. American Journal of Life Sciences, 3(3-2), 31-38.

- van der Zande, H. J. P., et al. (2023). Mitochondrial interaction of fibrosis-protective 5-methoxy tryptophan enhances collagen uptake by macrophages. iScience, 26(10), 107873.

- Human Metabolome Database. (2022). Showing metabocard for 5-Methoxytryptophan (HMDB0002339).

- Shui, L. (1998). Synthesis of Tryptophan and Tyrosine Derivatives. LSU Scholarly Repository.

- D'Arrigo, P., et al. (2008). Convenient synthesis of 7' and 6'-bromo-D-tryptophan and their derivatives by enzymatic optical resolution using D-aminoacylase. Tetrahedron: Asymmetry, 19(13), 1599-1603.

- Al-Adiwish, W. M., & Ghorab, M. M. (2014). Synthesis of novel tryptophan derivatives of potential biological activity. Journal of the Serbian Chemical Society, 79(1), 25-36.

- Scott, D. J., & Sarpong, R. (2018). Synthesis of 2-D-L-Tryptophan by Sequential Ir-Catalyzed Reactions. Organic Letters, 20(15), 4474–4477.

- Scott, D. J., et al. (2015). Direct C7 Functionalization of Tryptophan. Organic Syntheses, 92, 274–287.

- Pharmaresearcher. (2024). Exploring D-Tryptophan: Applications in Peptide Synthesis and Beyond.

- Asano, K., et al. (2024). Development of the Direct Deuteration Method for Amino Acids and Characterization of Deuterated Tryptophan. Molecules, 29(3), 675.

- Hoffman, I. D., & Liu, Q. (2010). Mechanism of Inhibition of Novel Tryptophan Hydroxylase Inhibitors Revealed by Co-crystal Structures and Kinetic Analysis. The Open Enzyme Inhibition Journal, 4, 19-27.

- Wikipedia. (n.d.). Tryptophan.

- Sanders, B. (2024). Targeting tryptophan: New technique opens door to novel drug synthesis. UC Berkeley College of Chemistry.

- Coric, P., et al. (2017). Blue fluorescent amino acid for biological spectroscopy and microscopy. Proceedings of the National Academy of Sciences, 114(23), 5920-5925.

- Hranjec, M., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2132.

- Lewis-Ballester, A., & Poulos, T. L. (2018). Different Mechanisms of Catalytic Complex Formation in Two L-Tryptophan Processing Dioxygenases. Frontiers in Molecular Biosciences, 5, 8.

- Cheng, H. H., & Wu, K. K. (2014). 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis. Journal of Biomedical Science, 21, 23.

- Armstrong, R. C., & Swallow, A. J. (1969). The hydroxylation of tryptophan. Radiation Research, 40(3), 563-579.

- Thackray, S. J., & Mowat, C. G. (2012). Exploring the mechanism of tryptophan 2,3-dioxygenase. Biochemical Society Transactions, 40(3), 589-593.

- Fitzpatrick, P. F. (2013). Mechanisms of Tryptophan and Tyrosine Hydroxylase. IUBMB Life, 65(4), 305-312.

Sources

- 1. Frontiers | Biological function of d-tryptophan: a bibliometric analysis and review [frontiersin.org]

- 2. nbinno.com [nbinno.com]

- 3. Human Metabolome Database: Showing metabocard for 5-Methoxytryptophan (HMDB0002339) [hmdb.ca]

- 4. longdom.org [longdom.org]

- 5. 5-methoxyindole metabolites of L-tryptophan: control of COX-2 expression, inflammation and tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Direct C7 Functionalization of Tryptophan. Synthesis of Methyl (S)-2-((tert-Butoxycarbonyl)amino)-3-(7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pnas.org [pnas.org]

- 9. researchgate.net [researchgate.net]

- 10. A facile approach to tryptophan derivatives for the total synthesis of argyrin analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C4OB02107J [pubs.rsc.org]

- 11. soc.chim.it [soc.chim.it]

- 12. Tryptophan metabolite 5-methoxytryptophan ameliorates arterial denudation-induced intimal hyperplasia via opposing effects on vascular endothelial and smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

The Enigmatic World of 6-Methoxylated Tryptophans: A Technical Guide for Researchers

Foreword: Beyond the Canonical Twenty

In the vast and intricate tapestry of biological molecules, the twenty proteinogenic amino acids often take center stage. Yet, lurking in the shadows are a myriad of their modified counterparts, each with unique stories and untapped potential. This guide delves into one such enigmatic family: the 6-methoxylated tryptophans. While the natural occurrence of 6-Methoxy-D-tryptophan remains largely unelucidated, the synthesis and burgeoning interest in the pharmacological activities of 6-substituted tryptophan analogs demand a closer look. This document serves as a technical guide for researchers, scientists, and drug development professionals, providing a comprehensive overview of the synthesis, potential biosynthesis, and known biological significance of these intriguing molecules. We will navigate the landscape of what is known, what is inferred, and what remains to be discovered in the realm of 6-methoxylated tryptophan derivatives.

The Context of Methoxylated Tryptophans: A Tale of Two Isomers

Tryptophan, an essential amino acid, is a precursor to a host of bioactive molecules, including the neurotransmitter serotonin and the hormone melatonin.[1][2] The addition of a methoxy group to the indole ring of tryptophan dramatically alters its physicochemical properties and biological activity. The position of this methoxy group is critical.

5-Methoxytryptophan: The Well-Characterized Cousin

The most studied methoxylated tryptophan is 5-methoxytryptophan (5-MTP). It is a naturally occurring metabolite in various organisms, including humans.[3][4][5] 5-MTP is synthesized from L-tryptophan via a two-step enzymatic process and has been shown to possess potent anti-inflammatory and anti-cancer properties.[4][6][7]

Biosynthesis of 5-Methoxytryptophan

The biosynthesis of 5-MTP is a well-defined pathway, providing a plausible model for the potential natural synthesis of other methoxylated tryptophans.

Figure 1: Biosynthetic pathway of 5-Methoxytryptophan.

The Synthesis of 6-Methoxytryptophan: Crafting a Molecule of Interest

While the natural abundance of 6-methoxytryptophan is yet to be confirmed, its synthesis in the laboratory is well-documented, employing both chemical and enzymatic approaches.

Chemical Synthesis

The chemical synthesis of 6-methoxytryptophan typically involves the construction of the indole ring followed by the introduction of the amino acid side chain, or the modification of a pre-existing indole nucleus. A common strategy is the Fischer indole synthesis, followed by steps to build the alanine side chain.

Experimental Protocol: A Generalized Approach to 6-Methoxytryptophan Synthesis

-

Indole Formation: React 4-methoxyphenylhydrazine with a suitable keto-acid or aldehyde (e.g., 4,4-diethoxy-N,N-dimethylbutanamine) under acidic conditions to form the 6-methoxyindole ring.

-

Side Chain Introduction: Introduce the amino acid side chain at the C3 position of the 6-methoxyindole. This can be achieved through various methods, such as the azlactone synthesis or by reacting the indole with a dehydroalanine derivative.

-

Purification: Purify the resulting 6-methoxytryptophan using chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC).

Figure 2: Generalized workflow for the chemical synthesis of 6-Methoxytryptophan.

Enzymatic Synthesis

Enzymatic approaches offer a more stereospecific route to tryptophan derivatives. The enzyme tryptophan synthase (TrpS) has been shown to be capable of condensing various substituted indoles with serine to produce the corresponding tryptophan analogs.[8] This opens the door for the biocatalytic production of 6-methoxytryptophan.

Experimental Protocol: Enzymatic Synthesis using Tryptophan Synthase

-

Enzyme Preparation: Obtain or prepare a cell lysate containing overexpressed tryptophan synthase.

-

Reaction Setup: In a suitable buffer, combine L-serine, 6-methoxyindole, and the tryptophan synthase preparation.

-

Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 37°C) for a sufficient period to allow for product formation.

-

Product Isolation and Purification: Terminate the reaction and isolate the 6-methoxytryptophan from the reaction mixture using chromatographic methods.

Biological and Pharmacological Significance: Unveiling the Potential

While direct studies on this compound are scarce, research on related 6-substituted tryptophan analogs provides valuable insights into its potential biological activities.

Anti-inflammatory and Analgesic Properties

Analogs of 6-bromohypaphorine, which are derivatives of tryptophan, have demonstrated significant agonist activity at the α7 nicotinic acetylcholine receptor (nAChR), a key player in the cholinergic anti-inflammatory pathway.[9] This suggests that 6-methoxytryptophan could possess anti-inflammatory and analgesic properties.

Anticancer Potential

The methoxy group is a common feature in many anticancer compounds. Methoxyflavone analogs, for instance, exhibit cytotoxic activity in various cancer cell lines.[10] The position of the methoxy group can significantly influence this activity. While the direct anticancer effects of 6-methoxytryptophan have not been extensively studied, its structural similarity to other bioactive methoxylated compounds warrants investigation.

Neurological Activity

Tryptophan and its derivatives are precursors to key neurotransmitters. The introduction of a methoxy group at the 6-position could modulate the interaction of the molecule with receptors in the central nervous system. Further research is needed to explore the potential neurological effects of 6-methoxytryptophan.

Table 1: Pharmacological Activities of Selected Methoxylated Tryptophan Analogs

| Compound | Target/Mechanism | Observed Effect | Reference |

| 5-Methoxytryptophan | Inhibition of COX-2 expression | Anti-inflammatory, Anti-cancer | [4][6][7] |

| 6-Bromohypaphorine Analogs | α7 nAChR Agonism | Anti-inflammatory, Analgesic | [9] |

| Methoxyflavone Analogs | Various (e.g., targeting protein markers) | Cytotoxicity in cancer cells | [10] |

Analytical Methodologies for Detection and Characterization

The robust analysis of 6-methoxytryptophan and its metabolites is crucial for both research and potential clinical applications. A combination of chromatographic and spectrometric techniques is typically employed.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for the separation and quantification of tryptophan derivatives. Reversed-phase HPLC with a C18 column is commonly used, often with a mobile phase consisting of an aqueous buffer and an organic solvent like acetonitrile or methanol.

Mass Spectrometry (MS)

Coupling HPLC with mass spectrometry (LC-MS) provides high sensitivity and specificity for the identification and quantification of 6-methoxytryptophan. Electrospray ionization (ESI) is a common ionization technique for these molecules.

Future Directions: Charting the Unexplored Territory

The field of 6-methoxylated tryptophans is ripe for exploration. Key areas for future research include:

-

Screening for Natural Occurrence: A systematic screening of various organisms, particularly those known to produce other indole alkaloids, for the presence of 6-methoxytryptophan.

-

Elucidation of Biosynthetic Pathways: If naturally occurring, identifying the specific enzymes responsible for the 6-O-methylation of a tryptophan precursor.

-

Comprehensive Pharmacological Profiling: In-depth studies to determine the full spectrum of biological activities of both L- and D-isomers of 6-methoxytryptophan.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a range of 6-substituted tryptophan analogs to understand the relationship between their chemical structure and biological activity.

Conclusion

While the natural existence of this compound remains an open question, the scientific community's ability to synthesize this molecule and the intriguing biological activities of its close analogs position it as a compound of significant interest. This guide has provided a foundational understanding of the synthesis, potential biological roles, and analytical considerations for 6-methoxylated tryptophans. It is our hope that this document will serve as a valuable resource and a catalyst for further research into this fascinating and underexplored corner of the molecular world. The journey to unlock the full potential of these enigmatic molecules has just begun.

References

- Efficient methylation of C2 in l-tryptophan by the cobalamin-dependent radical S-adenosylmethionine methylase TsrM requires an unmodified N1 amine.

- SYNTHESIS OF MODIFIED TRYPTOPHAN DERIV

- Serotonin and Melatonin Synthesis | Tryptophan Metabolism.

- The Tryptophan Steal - The Hidden Reason Stress Makes You Depressed.

- The metabolism of tryptophan: Synthesis of 6-methyl- and 8-methyl-kynurenic acids.

- Views and perspectives on the indoleamines serotonin and melatonin in plants: past, present and future.

- Ergine.

- The tryptophan biosynthetic p

- Base Modifying Enzymes.

- Tryptophan.

- A Synthesis of 6-Methylindole and dl-6-Methyltryptophan.

- Analysis of the mechanism by which tryptophan analogs inhibit human myeloperoxidase.

- 5-Methoxytryptophan.

- Foods High in Tryptophan.

- 5-methoxytryptophan and its deriv

- Analogs of 6-Bromohypaphorine with Increased Agonist Potency for α7 Nicotinic Receptor as Anti-Inflamm

- Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflamm

- 5-methoxytryptophan: An arsenal against vascular injury and inflamm

- 5-methoxyindole metabolites of L-tryptophan: Control of COX-2 expression, inflamm

- Molecular evidence that melatonin is enzymatically oxidized in a different manner than tryptophan: investigations with both indoleamine 2,3-dioxygenase and myeloperoxidase.

- Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review.

- Orally Active Analogues of the Dopaminergic Prodrug 6-(N,N-Di-n-propylamino)-3,4,5,6,7,8-hexahydro-2H-naphthalen-1-one: Synthesis and Pharmacological Activity.

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Tryptophan - Wikipedia [en.wikipedia.org]

- 3. 5-Methoxytryptophan | C12H14N2O3 | CID 151018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Frontiers | Control of Tissue Fibrosis by 5-Methoxytryptophan, an Innate Anti-Inflammatory Metabolite [frontiersin.org]

- 5. researchgate.net [researchgate.net]

- 6. WO2016115188A1 - 5-methoxytryptophan and its derivatives and uses thereof - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. soc.chim.it [soc.chim.it]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

A Guide to the Spectroscopic Profile of 6-Methoxy-D-tryptophan

This technical guide provides a detailed analysis of the spectroscopic profile of 6-Methoxy-D-tryptophan, a derivative of the essential amino acid tryptophan. As a crucial building block in peptide synthesis and a significant component in various biologically active molecules, a thorough understanding of its structural and electronic properties through spectroscopic analysis is paramount for researchers, scientists, and professionals in drug development. This document offers an in-depth exploration of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles and supported by data from closely related analogs.

Introduction

This compound (C₁₂H₁₄N₂O₃) is a modified amino acid distinguished by a methoxy group at the 6th position of the indole ring. This substitution significantly influences the molecule's electronic environment and, consequently, its spectroscopic characteristics. The D-configuration at the alpha-carbon is another key feature, which is of particular interest in the synthesis of peptides with modified biological activities. Accurate spectroscopic characterization is the cornerstone of quality control, ensuring the identity, purity, and structural integrity of this compound in research and development settings.

Molecular Structure and Key Features

A clear understanding of the molecular structure is fundamental to interpreting its spectroscopic data. The following diagram illustrates the atomic numbering convention used throughout this guide.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide invaluable structural information. The following predictions are based on established substituent effects on the tryptophan indole ring and data from analogous compounds such as 5-methoxy-DL-tryptophan.[1]

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons of the indole ring, the protons of the amino acid backbone, and the methoxy group.

Predicted ¹H NMR Chemical Shifts (in DMSO-d₆, 400 MHz)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (Indole N-H) | ~10.8 | br s | - |

| H-2 | ~7.15 | s | - |

| H-4 | ~7.45 | d | ~8.4 |

| H-5 | ~6.70 | dd | ~8.4, ~2.2 |

| H-7 | ~6.90 | d | ~2.2 |

| α-H | ~3.50 | dd | ~7.8, ~5.6 |

| β-Hₐ | ~3.20 | dd | ~14.5, ~5.6 |

| β-Hₑ | ~3.05 | dd | ~14.5, ~7.8 |

| OCH₃ | ~3.75 | s | - |

| NH₂ | ~2.10 | br s | - |

| COOH | ~12.0 | br s | - |

Interpretation:

-

Indole Protons: The methoxy group at C-6 is an electron-donating group, which is expected to shield the protons on the benzene portion of the indole ring, causing upfield shifts compared to unsubstituted tryptophan. Specifically, H-5 and H-7 will be significantly shielded. The coupling pattern (d, dd, d) for H-4, H-5, and H-7 is characteristic of a 1,2,4-trisubstituted benzene ring.

-

Amino Acid Backbone: The α-proton and the diastereotopic β-protons will exhibit chemical shifts and coupling patterns typical for amino acids. The exact shifts can be sensitive to pH and solvent.

-

Methoxy Group: A sharp singlet around 3.75 ppm is the characteristic signal for the methoxy protons.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ allows for the observation of exchangeable protons (N-H, NH₂, COOH).

-

Instrument Setup: Utilize a 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak of DMSO-d₆ (δ 2.50 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Chemical Shifts (in DMSO-d₆, 100 MHz)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carboxyl) | ~174 |

| C-6 | ~156 |

| C-7a | ~137 |

| C-3a | ~129 |

| C-2 | ~124 |

| C-4 | ~119 |

| C-3 | ~110 |

| C-7 | ~109 |

| C-5 | ~95 |

| C-α | ~55 |

| OCH₃ | ~55 |

| C-β | ~27 |

Interpretation:

-

Indole Carbons: The C-6 carbon, directly attached to the electron-donating methoxy group, will be significantly deshielded. Conversely, the ortho (C-5, C-7) and para (C-3a) positions relative to the methoxy group will experience shielding.

-

Amino Acid Backbone: The carboxyl carbon will appear at the downfield end of the spectrum, while the α- and β-carbons will have chemical shifts typical for amino acids.

Experimental Protocol: ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.

-

Instrument Setup: Utilize a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans and a suitable relaxation delay are necessary due to the lower natural abundance and longer relaxation times of ¹³C nuclei.

-

Data Processing: Process the data similarly to the ¹H NMR spectrum, using the DMSO-d₆ solvent peak (δ 39.52 ppm) for calibration.

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound will show characteristic absorption bands for the N-H, O-H, C=O, and C-O functional groups, as well as aromatic C-H and C=C vibrations.[2][3][4]

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3400-3300 | N-H stretch | Indole N-H |

| 3200-2500 | O-H stretch | Carboxylic acid O-H |

| 3100-3000 | C-H stretch | Aromatic C-H |

| 2950-2850 | C-H stretch | Aliphatic C-H (CH, CH₂, CH₃) |

| ~1710 | C=O stretch | Carboxylic acid C=O |

| 1650-1550 | N-H bend | Amine N-H |

| 1600-1450 | C=C stretch | Aromatic C=C |

| 1250-1200 | C-O stretch (asymmetric) | Aryl ether C-O |

| 1050-1000 | C-O stretch (symmetric) | Aryl ether C-O |

Interpretation:

The broad absorption in the 3200-2500 cm⁻¹ region is characteristic of the hydrogen-bonded O-H of the carboxylic acid. The sharp peak around 3400 cm⁻¹ corresponds to the N-H stretch of the indole ring. The strong carbonyl absorption around 1710 cm⁻¹ confirms the presence of the carboxylic acid. The bands in the 1250-1000 cm⁻¹ region are indicative of the C-O stretching of the methoxy group.

Caption: Workflow for IR Spectroscopy.

Experimental Protocol: IR Spectroscopy (ATR)

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Background Scan: Record a background spectrum of the clean ATR crystal.

-

Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal and apply pressure to ensure good contact.

-

Sample Scan: Acquire the IR spectrum of the sample.

-

Data Analysis: The instrument's software will automatically perform a background subtraction. Analyze the resulting spectrum to identify the characteristic absorption bands.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, which helps in determining the molecular weight and elucidating the structure.[5]

Predicted Mass Spectrum (Electrospray Ionization - ESI)

| m/z | Ion |

| 235.10 | [M+H]⁺ |

| 218.07 | [M+H - NH₃]⁺ |

| 189.08 | [M+H - HCOOH]⁺ |

| 160.08 | [Indole-CH₂-CH=NH₂]⁺ (from decarboxylation and loss of H) |

Interpretation:

In positive ion mode ESI-MS, the protonated molecule [M+H]⁺ is expected to be the base peak. Common fragmentation pathways for tryptophan derivatives include the loss of ammonia (NH₃) and the loss of formic acid (HCOOH) from the amino acid side chain. A characteristic fragment at m/z 160.08 corresponds to the methoxy-indolemethylideneaminium ion, which is a stable fragment for tryptophan derivatives.

Caption: Predicted ESI-MS Fragmentation of this compound.

Experimental Protocol: Mass Spectrometry (LC-MS with ESI)

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 10 µg/mL) in a suitable solvent system such as water/acetonitrile with 0.1% formic acid.

-

LC-MS System: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: If necessary, use a C18 column to purify the sample before it enters the mass spectrometer.

-

MS Acquisition: Operate the mass spectrometer in positive ion mode. Acquire full scan mass spectra over a relevant m/z range (e.g., 50-500).

-

Data Analysis: Identify the molecular ion peak [M+H]⁺ and characteristic fragment ions in the mass spectrum.

Conclusion

The spectroscopic profile of this compound is a unique fingerprint that confirms its identity and structure. The predicted NMR, IR, and MS data presented in this guide provide a comprehensive reference for researchers and scientists. While these predictions are based on sound scientific principles and data from analogous compounds, it is crucial to confirm these findings with experimental data for the specific compound of interest. The provided protocols offer a solid foundation for obtaining high-quality spectroscopic data for this compound and other related molecules.

References

- Koskinen, A., Somersalo, P., & Lounasmaa, M. (1983).

- Asakawa, D., Mizuno, H., Sugiyama, E., & Todoroki, K. (2021). Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis. Analyst, 146(7), 2292-2300. [Link]

- Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers. (2015). Journal of the Mexican Chemical Society, 59(3), 195-200. [Link]

- FTIR spectrum of the L-tryptophan biomolecule. ResearchGate. (n.d.).

Sources

- 1. 5-METHOXY-DL-TRYPTOPHAN(28052-84-8) 1H NMR spectrum [chemicalbook.com]

- 2. Investigation of thermochemical Features of Gamma Irradiated Tryptophan Stereoisomers [scielo.org.mx]

- 3. researchgate.net [researchgate.net]

- 4. DL-Tryptophan(54-12-6) IR Spectrum [chemicalbook.com]

- 5. Fragmentation study of tryptophan-derived metabolites induced by electrospray ionization mass spectrometry for highly sensitive analysis - Analyst (RSC Publishing) [pubs.rsc.org]

The role of 6-Methoxy-D-tryptophan in metabolic pathways.

An In-Depth Technical Guide to the Role of 6-Methoxy-D-tryptophan in Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive analysis of the known and hypothesized roles of this compound within metabolic pathways. While direct research on this specific molecule is limited, this document, authored from the perspective of a Senior Application Scientist, synthesizes information from analogous compounds and enzymatic pathways to construct a scientifically robust framework for its metabolic fate. The primary hypothesized pathway involves oxidative deamination by D-amino acid oxidase (DAO), leading to the formation of 6-methoxy-indole-3-pyruvic acid. This guide delves into the enzymatic kinetics, potential downstream metabolites, and interactions with other major tryptophan metabolic routes, namely the kynurenine and serotonin pathways. Furthermore, detailed experimental protocols are provided to enable researchers to validate these hypotheses and quantify the metabolic processes involved. This document is intended to serve as a foundational resource for researchers in drug development and metabolic studies, providing both theoretical understanding and practical methodologies for investigating this compound.

Introduction: The Significance of D-Amino Acids and Tryptophan Analogs

In mammalian systems, L-amino acids have long been the central focus of metabolic research. However, the presence and functional significance of their D-enantiomers are increasingly recognized.[1] D-amino acids, such as D-serine and D-aspartate, play crucial roles in neurotransmission and endocrine regulation.[1][2] The metabolism of D-amino acids is primarily handled by the flavoenzyme D-amino acid oxidase (DAO), which is responsible for their degradation and detoxification.[3][4]

Tryptophan and its analogs are of particular interest due to their diverse biological activities and involvement in multiple critical metabolic pathways, including the kynurenine and serotonin pathways.[5][6] Modifications to the tryptophan scaffold, such as the addition of a methoxy group, can significantly alter a molecule's biological activity, metabolic stability, and pharmacokinetic profile. This guide focuses on this compound, a synthetic tryptophan analog, and its likely journey through mammalian metabolic pathways.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for designing and interpreting metabolic studies.

| Property | Value | Source |

| CAS Number | 399030-99-0 | [7][8] |

| Chemical Formula | C₁₂H₁₄N₂O₃ | [7][8] |

| Molecular Weight | 234.25 g/mol | [7] |

| Appearance | Lyophilized powder | [7][8] |